molecular formula C17H14BrNO7 B8338695 Methyl 2-[(2-bromoethyl)oxy]-5-nitro-3-[(phenylcarbonyl)oxy]benzoate

Methyl 2-[(2-bromoethyl)oxy]-5-nitro-3-[(phenylcarbonyl)oxy]benzoate

Cat. No. B8338695
M. Wt: 424.2 g/mol
InChI Key: BJDXSXSYGBSMRL-UHFFFAOYSA-N
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Patent
US07872014B2

Procedure details

A solution of fuming nitric acid (55 mL) and concentrated sulfuric acid (11 mL) was cooled to −5° C. Powdered methyl 2-[(2-bromoethyl)oxy]-3-[(phenylcarbonyl)oxy]benzoate (30 g, 79.1 mmol) was slowly added over a period of 30 min. After an additional stirring time of 30 min., the reaction mixture was quickly poured over ice, which was then extracted with dichloromethane (2×400 mL). The combined organic layers were washed with water (400 mL) and aqueous saturated sodium bicarbonate (200 mL). The organic solution was washed with brine, dried over anhydrous magnesium sulfate and concentrated. The crude precipitate was triturated with diethyl ether (200 mL) to give 29.1 g (87%) of methyl 2-[(2-bromoethyl)oxy]-5-nitro-3-[(phenylcarbonyl)oxy]benzoate as an off-white powder: 1H NMR (400 MHz, CDCl3): 9.06 (t, J=2.2 Hz, 1H), 8.72 (d, J=3.2 Hz, 1H), 8.57-8.53 (m, 3H), 8.32 (d, J=3.2 Hz, 1H), 7.79 (t, J=8.0 H, 1H), 4.43 (t, J=5.8 Hz, 2H), 4.00 (s, 3H), 3.57 (t, J=5.6 Hz, 2H).
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[Br:10][CH2:11][CH2:12][O:13][C:14]1[C:23]([O:24][C:25]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[O:26])=[CH:22][CH:21]=[CH:20][C:15]=1[C:16]([O:18][CH3:19])=[O:17]>>[Br:10][CH2:11][CH2:12][O:13][C:14]1[C:23]([O:24][C:25]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[O:26])=[CH:22][C:21]([N+:1]([O-:4])=[O:2])=[CH:20][C:15]=1[C:16]([O:18][CH3:19])=[O:17]

Inputs

Step One
Name
Quantity
55 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
11 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
BrCCOC1=C(C(=O)OC)C=CC=C1OC(=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After an additional stirring time of 30 min., the reaction mixture was quickly poured over ice, which
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
was then extracted with dichloromethane (2×400 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (400 mL) and aqueous saturated sodium bicarbonate (200 mL)
WASH
Type
WASH
Details
The organic solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude precipitate was triturated with diethyl ether (200 mL)

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=C(C(=O)OC)C=C(C=C1OC(=O)C1=CC=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 29.1 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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